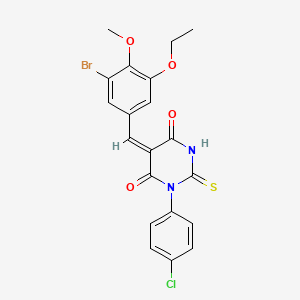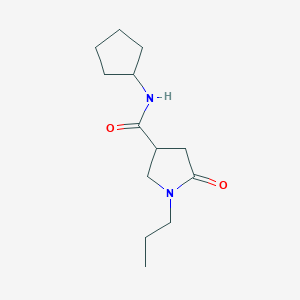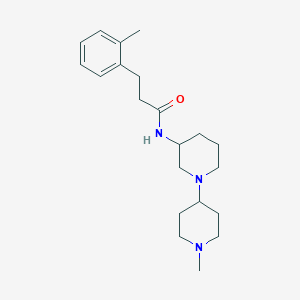![molecular formula C23H19N3O B6068754 N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea, also known as NBU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets specific cellular pathways, making it a promising tool for studying various biological processes.
作用機序
The mechanism of action of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea involves its ability to inhibit specific cellular pathways. Specifically, it targets the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell division and survival. By inhibiting CK2, N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit CK2, it has been shown to induce oxidative stress and to alter the expression of certain genes involved in cell growth and survival. It has also been shown to affect the activity of certain enzymes and to alter the levels of specific proteins in cells.
実験室実験の利点と制限
One advantage of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in lab experiments is its specificity. Because it targets a specific cellular pathway, it can be used to investigate the role of that pathway in various biological processes. However, one limitation of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is its potential toxicity. It has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells.
将来の方向性
There are many potential future directions for the use of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in scientific research. One area of interest is its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential future direction is its use as a tool for investigating the role of CK2 in various biological processes. By studying the effects of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea on different cellular pathways, researchers may be able to gain a better understanding of the complex mechanisms that regulate cell growth and survival.
合成法
The synthesis of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is a multi-step process that involves several chemical reactions. The starting material is 1-naphthylamine, which is reacted with 4-bromobenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves reacting the amine with 4-(4-pyridinylmethyl)phenyl isocyanate to form N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea.
科学的研究の応用
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been used in various scientific research studies as a tool to study cellular pathways and biological processes. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has also been used to study the role of certain proteins in the regulation of cell division and to investigate the effects of specific cellular signaling pathways on cell growth and survival.
特性
IUPAC Name |
1-naphthalen-1-yl-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(26-22-7-3-5-19-4-1-2-6-21(19)22)25-20-10-8-17(9-11-20)16-18-12-14-24-15-13-18/h1-15H,16H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVORCESUJDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)
![5-methyl-3-({4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6068690.png)



![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)

![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)
